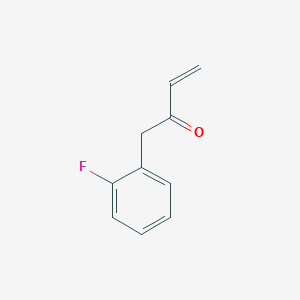

1-(2-Fluorophenyl)but-3-en-2-one

Beschreibung

1-(2-Fluorophenyl)but-3-en-2-one is an α,β-unsaturated ketone (enone) featuring a 2-fluorophenyl substituent attached to the β-carbon of the enone system. Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol (calculated based on analogous compounds ). The compound’s structure combines the electron-withdrawing fluorine atom at the ortho position of the aromatic ring with the conjugated enone system, which influences its reactivity and physicochemical properties.

Eigenschaften

Molekularformel |

C10H9FO |

|---|---|

Molekulargewicht |

164.18 g/mol |

IUPAC-Name |

1-(2-fluorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h2-6H,1,7H2 |

InChI-Schlüssel |

UYPJAYLULPGRFE-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)CC1=CC=CC=C1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the condensation of 2-fluoroacetophenone with an appropriate aldehyde under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation process. The reaction mixture is then subjected to reflux conditions to yield the desired product .

Industrial Production Methods: For industrial-scale production, the synthesis of 1-(2-Fluorophenyl)but-3-en-2-one may involve more efficient and cost-effective methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The starting materials are continuously fed into the reactor, and the product is collected at the outlet, minimizing the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)but-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, 1-(2-Fluorophenyl)but-3-en-2-one serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives are explored for their potential as drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-fluorophenyl)but-3-en-2-one and related compounds:

Key Observations:

Substituent Position Effects: The 2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-fluorophenyl isomer . For example, 1-(4-fluorophenyl)but-1-en-3-one may exhibit different hydrogen-bonding patterns due to para-substitution, affecting crystallinity and solubility.

Functional Group Modifications :

- The bis(methylsulfanyl) groups in 1-(2-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one contribute to higher lipophilicity (LogP ≈ 3.5 estimated) and may facilitate thiol-mediated redox reactions .

- The piperidinyl group in 3-(4-fluorophenyl)-1-(4-phenylpiperidin-1-yl)but-2-en-1-one introduces basicity, enabling salt formation and enhancing bioavailability .

Biological Relevance: Fluorinated enones are common in bioactive molecules. For instance, triazene derivatives with 2-fluorophenyl groups (e.g., 1-(2-fluorophenyl)-3-(4-carboxyphenyl)triazene) exhibit DNA-cleavage activity and cytotoxicity against leukemia cells . A related compound, (S)-2-amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one, demonstrates HDAC8 inhibition, suggesting fluorophenyl enones may target epigenetic enzymes .

Research Findings and Implications

Crystallographic and Structural Insights:

- The crystal structure of (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one reveals planar enone systems with intermolecular C–H···F interactions stabilizing the lattice . Similar analyses for 1-(2-fluorophenyl)but-3-en-2-one could elucidate its packing behavior and stability.

- Graph-set analysis (as per Etter’s rules) indicates that fluorinated aromatic systems often form R₂²(8) hydrogen-bonding motifs , which may influence solubility and melting points .

Biologische Aktivität

1-(2-Fluorophenyl)but-3-en-2-one, also known as a fluorinated α,β-unsaturated carbonyl compound, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of 1-(2-Fluorophenyl)but-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound. For instance, NMR spectra provide insights into the molecular environment of hydrogen atoms in the compound, while IR spectroscopy helps identify functional groups.

The biological activity of 1-(2-Fluorophenyl)but-3-en-2-one is attributed to its ability to interact with specific enzymes and proteins. It has been shown to inhibit various targets, including:

- DNA gyrase : Involved in bacterial DNA replication.

- Dihydrofolate reductase (DHFR) : A target in cancer therapy.

Molecular docking studies have indicated that 1-(2-Fluorophenyl)but-3-en-2-one can effectively bind to these proteins, suggesting a potential mechanism for its antibacterial and anticancer properties .

Antimicrobial Activity

Research has demonstrated that 1-(2-Fluorophenyl)but-3-en-2-one exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed promising results with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like Colistin and Levofloxacin .

Table 1: Antimicrobial Activity of 1-(2-Fluorophenyl)but-3-en-2-one

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | 20 |

| Pseudomonas aeruginosa | 25 |

| Acinetobacter baumannii | 30 |

Antiparasitic Activity

Additionally, studies have indicated that compounds structurally similar to 1-(2-Fluorophenyl)but-3-en-2-one possess antiparasitic activities. For example, fluorophenyl-substituted derivatives have shown effectiveness against Leishmania major, indicating that modifications to the fluorinated phenyl group can enhance biological activity .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of α,β-unsaturated carbonyl compounds, including 1-(2-Fluorophenyl)but-3-en-2-one. The findings suggested that structural variations significantly impact antimicrobial potency .

- Molecular Docking Analysis : Computational studies utilizing AutoDock and other molecular modeling tools have been conducted to predict the binding affinity of 1-(2-Fluorophenyl)but-3-en-2-one to various protein targets. These studies revealed that the compound's interaction with DHFR could lead to effective inhibition, making it a candidate for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.